molecular formula C19H22N2O5S3 B2360824 Methyl 2-(1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 1100761-38-3

Methyl 2-(1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B2360824
CAS RN: 1100761-38-3
M. Wt: 454.57
InChI Key: VWCDSIQIRDBDMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that includes a thiophene ring, a pyrrolidine ring, and a carboxylate group. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom . Carboxylate refers to a specific form of the carboxylic acid group where the hydrogen of the hydroxyl group has been replaced by a metal or some other electropositive group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The thiophene and pyrrolidine rings would contribute to the three-dimensional structure of the molecule, and the carboxylate group would likely be involved in any potential reactivity or interactions with other molecules .

Scientific Research Applications

Medicinal Chemistry: Anticancer Applications

Thiophene derivatives have been studied for their anticancer properties. The presence of the thiophene moiety in the compound suggests potential utility in the development of anticancer agents. The sulfur atom in thiophene can interact with biological molecules in unique ways, potentially leading to novel mechanisms of action against cancer cells .

Anti-inflammatory Drugs

The structural similarity of thiophene derivatives to certain nonsteroidal anti-inflammatory drugs (NSAIDs) indicates that this compound could be explored for anti-inflammatory applications. The sulfonyl group attached to the pyrrolidine ring could be key in modulating the bioavailability and selectivity of the compound towards inflammatory pathways .

Antimicrobial Agents

Thiophene derivatives are known to exhibit antimicrobial activity. The compound could be synthesized and tested against various bacterial and fungal strains to assess its efficacy as an antimicrobial agent. This could lead to the development of new antibiotics or antifungal medications .

Organic Semiconductors

The compound contains a thiophene ring, which is a common feature in organic semiconductors. Its potential application in the field of organic electronics, particularly in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), could be significant. The electron-rich nature of thiophene makes it an excellent candidate for charge transport in these devices .

Corrosion Inhibitors

In industrial chemistry, thiophene derivatives are utilized as corrosion inhibitors. The compound’s molecular structure could be tailored to improve its efficiency and specificity in protecting metals from corrosion, which is crucial in extending the lifespan of machinery and infrastructure .

Organic Synthesis: Heterocyclization Reactions

The compound could serve as a substrate in heterocyclization reactions, which are pivotal in the synthesis of various thiophene derivatives. These reactions are fundamental in creating compounds with diverse biological activities and material properties .

Anesthetic Agents

Given the presence of a pyrrolidine ring, which is found in certain local anesthetics, this compound could be investigated for its anesthetic properties. The modification of the pyrrolidine moiety could lead to new, more effective local anesthetics .

Voltage-Gated Sodium Channel Blockers

Compounds with a pyrrolidine structure have been used as voltage-gated sodium channel blockers. This compound could be explored for its potential to modulate neuronal activity, which could have applications in the treatment of conditions like epilepsy or chronic pain .

Future Directions

The study and development of new thiophene and pyrrolidine derivatives is an active area of research, particularly in the field of medicinal chemistry . This compound, with its combination of functional groups, could potentially be of interest in this field.

properties

IUPAC Name

methyl 2-[(1-thiophen-2-ylsulfonylpyrrolidine-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S3/c1-26-19(23)16-12-6-2-3-8-14(12)28-18(16)20-17(22)13-7-4-10-21(13)29(24,25)15-9-5-11-27-15/h5,9,11,13H,2-4,6-8,10H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCDSIQIRDBDMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.